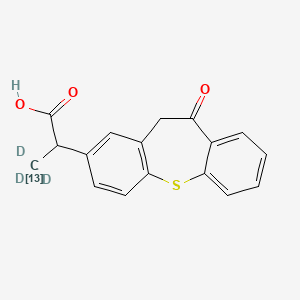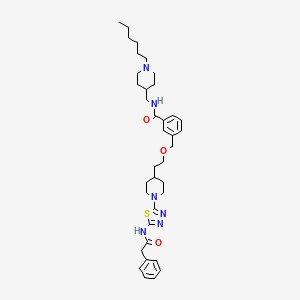
Misonidazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Misonidazole-d3 is a deuterated form of misonidazole, a nitroimidazole compound known for its radiosensitizing properties. It is used in radiation therapy to make hypoxic tumor cells more sensitive to the effects of ionizing radiation. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Misonidazole-d3 typically involves the introduction of deuterium atoms into the misonidazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of misonidazole can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to maximize deuterium incorporation.
Purification: Using techniques such as chromatography to purify the final product.
化学反应分析
Types of Reactions
Misonidazole-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Substitution: The imidazole ring can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium dithionite.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Reduction: Amino derivatives of misonidazole.
Oxidation: Oxidized products such as nitroso or hydroxylamine derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Misonidazole-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Employed in the investigation of cellular responses to hypoxia and the role of radiosensitizers in cancer therapy.
Medicine: Utilized in clinical research to improve the efficacy of radiation therapy in treating hypoxic tumors.
Industry: Applied in the development of new radiosensitizing agents and in the study of drug metabolism and pharmacokinetics.
作用机制
Misonidazole-d3 exerts its effects by sensitizing hypoxic tumor cells to ionizing radiation. The mechanism involves:
Formation of Free Radicals: The compound induces the formation of free radicals, which cause DNA damage in hypoxic cells.
Depletion of Radioprotective Thiols: this compound depletes intracellular glutathione, making cells more susceptible to radiation-induced damage.
Inhibition of DNA Repair: The compound interferes with the repair of radiation-induced DNA strand breaks, leading to increased cell death.
相似化合物的比较
Misonidazole-d3 is compared with other nitroimidazole compounds such as:
Metronidazole: Another nitroimidazole used as an antibiotic and radiosensitizer. This compound has a higher electron affinity and is more effective in sensitizing hypoxic cells.
Etanidazole: Similar to misonidazole but with different pharmacokinetic properties. This compound is more potent in radiosensitization.
Nimorazole: Used in the treatment of head and neck cancers. This compound has a broader range of applications in scientific research.
属性
分子式 |
C7H11N3O4 |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
InChI 键 |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OCC(CN1C=CN=C1[N+](=O)[O-])O |
规范 SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















